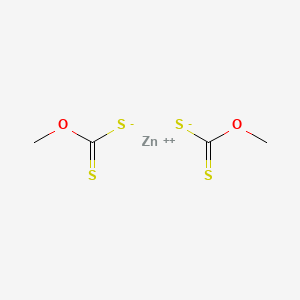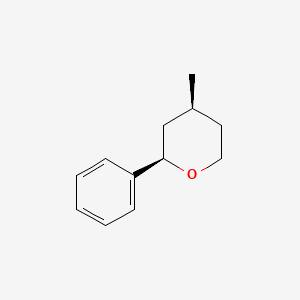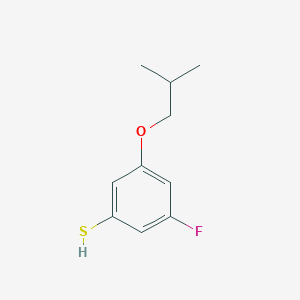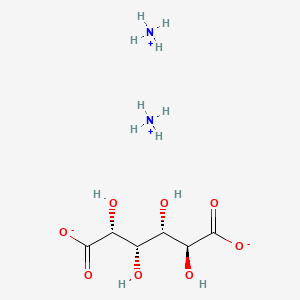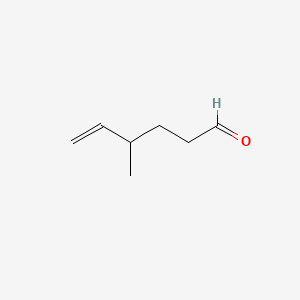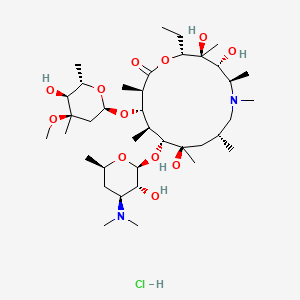
Azithromycin monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azithromycin monohydrochloride is a macrolide antibiotic derived from erythromycin. It is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azithromycin monohydrochloride is synthesized from erythromycin through a series of chemical modificationsThis modification enhances the compound’s stability and broadens its antibacterial spectrum .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces erythreus to produce erythromycin, followed by chemical modification to obtain azithromycin. The final product is then converted into its monohydrochloride salt form for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Azithromycin monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The primary product formed from these reactions is azithromycin, which is then converted into this compound for pharmaceutical applications .
Scientific Research Applications
Azithromycin monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Azithromycin monohydrochloride exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit and ultimately stopping bacterial growth . Additionally, azithromycin has immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production and neutrophil influx .
Comparison with Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetics.
Azithromycin monohydrochloride stands out due to its enhanced stability, broader spectrum of activity, and unique immunomodulatory properties .
Properties
CAS No. |
90581-30-9 |
|---|---|
Molecular Formula |
C38H73ClN2O12 |
Molecular Weight |
785.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrochloride |
InChI |
InChI=1S/C38H72N2O12.ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
RNIHVUHXAKFKSV-WVVFQGGUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
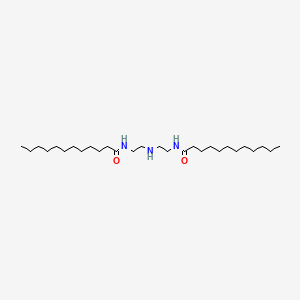
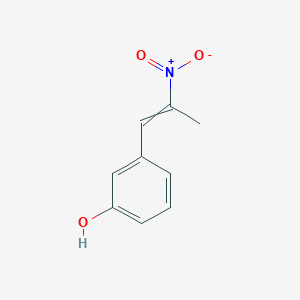

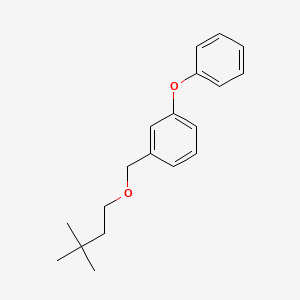

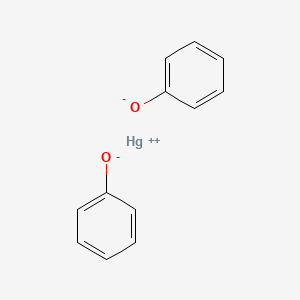
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
